1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14N2O3/c14-11-4-5-12(8-11)7-9-2-1-3-10(6-9)13(15)16/h1-3,6,11,14H,4-5,7-8H2 |
InChI Key |
LKEWGWDXLPFRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reductive alkylation method, adapted from industrial-scale pyrrolidine syntheses, involves the reaction of pyrrolidin-3-ol with 3-nitrobenzyl halides under hydrogenation conditions. A metal catalyst, typically palladium or platinum, facilitates the coupling of the nitrobenzyl group to the pyrrolidine nitrogen. This method, derived from the synthesis of 1-methylpyrrolidin-3-ol, substitutes formaldehyde with 3-nitrobenzyl bromide to introduce the aromatic moiety.
The reaction proceeds via imine intermediate formation, followed by hydrogenolytic reduction to yield the secondary amine. Critical parameters include:
Industrial Optimization
The patent CN108698989B highlights a two-step industrial process involving excess formaldehyde and hydrogen, modified here for nitroaryl incorporation (Table 1):
Table 1: Industrial Reductive Alkylation Conditions
This method achieves moderate yields but requires post-reaction purification via distillation to remove excess nitrobenzyl halide and catalyst residues.
N-Alkylation of Pyrrolidine Derivatives
Direct Alkylation with 3-Nitrobenzyl Halides
N-alkylation employs pyrrolidin-3-ol and 3-nitrobenzyl bromide in the presence of a base, such as potassium carbonate or triethylamine. The reaction typically occurs in polar aprotic solvents (e.g., DMF or acetonitrile) at elevated temperatures (80–100°C). A key challenge is minimizing O-alkylation, which is mitigated by using bulky bases like DBU (1,8-diazabicycloundec-7-ene).
Table 2: N-Alkylation Reaction Parameters
Protecting Group Strategies
To enhance regioselectivity, the hydroxyl group on pyrrolidin-3-ol is often protected during alkylation. The US11286249B2 patent employs tert-butoxycarbonyl (Boc) protection, which is removed post-alkylation via trifluoroacetic acid (TFA) treatment. This approach increases yield to 80–88% by preventing side reactions at the hydroxyl site.
Stereoselective Hydroxylation Techniques
Chiral Auxiliary-Mediated Synthesis
The asymmetric synthesis of (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol utilizes Boc-L-proline as a chiral precursor. As detailed in the PDF from Ajgreenchem, the hydroxyl group is introduced via stereoselective reduction of a ketone intermediate using sodium borohydride. The Boc group ensures retention of configuration during subsequent steps.
Key Steps :
-
Boc Protection : Pyrrolidin-3-one is treated with Boc anhydride to form Boc-pyrrolidin-3-one.
-
Stereoselective Reduction : Sodium borohydride in ethanol reduces the ketone to the (S)-alcohol with 92% enantiomeric excess (ee).
-
Nitrobenzyl Introduction : Alkylation with 3-nitrobenzyl bromide under DBU catalysis.
Catalytic Asymmetric Hydrogenation
Recent advances employ chiral ruthenium catalysts for direct asymmetric hydrogenation of pyrrolidin-3-one derivatives. This method, though less explored for nitroaryl systems, offers potential for >95% ee but requires specialized ligands such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl).
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Alkylation | 78–85% | N/A | High | Moderate |
| N-Alkylation (Boc) | 80–88% | N/A | Moderate | High |
| Chiral Auxiliary | 70–75% | 92 | Low | Low |
| Catalytic Hydrogenation | 65–70% | >95 | Low | Very High |
Industrial processes favor reductive alkylation for scalability, while academic settings prioritize chiral auxiliary methods for enantiopure yields.
Chemical Reactions Analysis
Types of Reactions
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of bioactive molecules with potential therapeutic applications.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Steric and Chiral Influences : Analogs like (S)-1-benzylpyrrolidin-3-ol highlight the role of stereochemistry in activity, suggesting that the (S)-configuration may optimize receptor interactions in chiral environments .
- Biological Activity: Sulfonyl-containing derivatives (e.g., compound 3 in ) exhibit pronounced enzyme inhibition, likely due to enhanced hydrogen bonding and hydrophobic interactions .
Pharmacological and Physicochemical Properties
| Property | This compound | (S)-1-Benzylpyrrolidin-3-ol | (S)-1-(2-Aminophenyl)pyrrolidin-3-ol | PF-543 Derivative (Compound 3) |
|---|---|---|---|---|
| Solubility | Low (due to -NO₂) | Moderate | High (due to -NH₂) | Low (due to -SO₂Ph) |
| Melting Point | High (polar -NO₂) | Moderate | Moderate | High |
| Bioactivity | Unknown (potential intermediate) | Chiral synthon | Possible CNS modulation | Sphingosine kinase inhibition |
Analysis :
- The nitro group reduces solubility compared to amino or hydroxylated analogs but may improve metabolic stability .
- Sulfonyl-containing derivatives (e.g., ) show higher molecular weights and lower solubility, limiting bioavailability but enhancing target affinity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a procedure analogous to the synthesis of 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione involves reacting a nitro-substituted precursor (e.g., 3-nitrophenyl derivatives) with pyrrolidin-3-ol under basic conditions. Optimization includes controlling temperature (e.g., 80°C in ethanol), stoichiometry of reagents (4:1 molar ratio of methylamine to precursor), and reaction time (7 hours) to maximize yield (77% reported in similar syntheses) .
- Purification : Column chromatography with dichloromethane/methanol gradients is recommended for isolating the product from byproducts .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Spectroscopy :
- NMR : Analyze - and -NMR to confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for methylene protons) and nitro group (δ 7.5–8.5 ppm for aromatic protons) .
- IR : Identify hydroxyl (O–H stretch ~3200–3600 cm) and nitro (N–O asymmetric stretch ~1520 cm) functional groups .
Advanced Research Questions
Q. What computational strategies predict the biological activity of this compound, and how do structural modifications affect target interactions?
- Docking Studies : Employ tools like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The nitro group’s electron-withdrawing effects may enhance binding to hydrophobic pockets, while the hydroxyl group participates in hydrogen bonding .
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structural features (e.g., nitro position, pyrrolidine substitution) with activity trends observed in similar compounds .
Q. How can researchers resolve contradictions in spectroscopic data during characterization of derivatives?
- Case Example : If NMR signals for diastereomers overlap, use - COSY or NOESY to assign stereochemistry. For ambiguous mass spectrometry peaks, high-resolution MS (HRMS) can distinguish between isobaric ions (e.g., differentiating [M+H] from adducts) .
- Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm functional group assignments .
Q. What catalytic systems enable asymmetric synthesis of enantiomerically pure this compound?
- Chiral Catalysts : Use Ru-phosphine complexes (e.g., BINAP) for hydrogenation of prochiral intermediates. For example, asymmetric transfer hydrogenation of ketone precursors can achieve >90% enantiomeric excess (ee) .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively acylate one enantiomer, leaving the desired (R)- or (S)-form unreacted .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : The nitro group may confer explosive potential under heat or friction. Store at 2–8°C in airtight containers, away from oxidizers. Use PPE (gloves, goggles) to prevent skin/eye irritation, as seen in structurally related nitro compounds .
- Emergency Response : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Follow protocols for nitroaromatic compounds, which may require activated charcoal for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
